3-((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
This compound is a hybrid heterocyclic molecule featuring a benzo[d]thiazol-2(3H)-one scaffold linked via a methyl group to a 4H-1,2,4-triazole ring. The triazole moiety is substituted with a 4-methoxyphenyl group at position 4 and a propylthio (-SPr) chain at position 3.
Properties
IUPAC Name |
3-[[4-(4-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-3-12-27-19-22-21-18(24(19)14-8-10-15(26-2)11-9-14)13-23-16-6-4-5-7-17(16)28-20(23)25/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEFXCDDINIHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=C(C=C2)OC)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazol-2(3H)-one Core: This step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the 1,2,4-Triazole Ring: The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Methoxyphenyl Group: This step typically involves a nucleophilic aromatic substitution reaction using 4-methoxyphenyl halides.
Addition of the Propylthio Group: The propylthio group is introduced via a thiolation reaction using propylthiol and suitable activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles like amines or thiols, and appropriate solvents and catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols, amines, and reduced aromatic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
(a) Methylthio vs. Propylthio Substituents
- 1-(4-(4-Methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-5-(methylthio)-4H-1,2,4-triazole (): This compound replaces the propylthio group with a methylthio (-SMe) substituent. While both thioethers enhance lipophilicity, the longer propyl chain in the target compound may improve membrane permeability and bioavailability. Antifungal activity is noted for methylthio derivatives, but propylthio analogs could exhibit prolonged metabolic stability .
(b) Aryl Group Modifications
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (): Substitution with an ethoxyphenyl group instead of propylthio alters electronic properties. However, the absence of a benzothiazolone moiety reduces structural complexity compared to the target compound .
Hybrid Scaffolds: Triazole-Benzothiazolone Derivatives
3-Ethyl-6-((4-methoxyphenyl)(o-tolyl)methyl)benzo[d]thiazol-2(3H)-one ():
This analog shares the benzothiazolone core but lacks the triazole ring. Instead, it incorporates a methoxyphenyl-tolylmethyl group. The absence of the triazole-thioether chain may limit its broad-spectrum bioactivity, though its synthesis via cesium carbonate-mediated coupling highlights scalable methodologies applicable to the target compound .4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one ():
A pyrazolone-benzothiazole hybrid, this compound demonstrates how fused heterocycles can modulate bioactivity. Its dihydropyrazolone moiety introduces conformational flexibility, contrasting with the rigid triazole-thioether linkage in the target compound. Such structural differences may influence binding kinetics in biological targets .
Antifungal and Antibiotic Activity
Compounds with triazole-thioether motifs, such as the target molecule and derivatives, exhibit antifungal and antibiotic activities. The propylthio group’s extended alkyl chain may enhance penetration into fungal cell membranes, while the methoxyphenyl group contributes to π-π stacking interactions with microbial enzymes .
Computational Insights
Density functional theory (DFT) studies on similar triazole-thiophene derivatives () reveal correlations between substituent electronic profiles and bioactivity. Propylthio’s electron-donating nature may elevate HOMO energy, improving redox-mediated interactions in biological systems .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
The compound 3-((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex heterocyclic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. It incorporates triazole and benzothiazole moieties, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄OS |
| Molecular Weight | 350.42 g/mol |
| CAS Number | 1240943-64-9 |
| Melting Point | Not available |
| Boiling Point | Not available |
The compound features a triazole ring, which is significant in pharmaceutical chemistry for its role in antifungal and anticancer agents. The presence of a benzothiazole moiety enhances its biological activity, making it a subject of interest in drug development.
Antimicrobial Activity
Research indicates that compounds containing triazole and benzothiazole structures exhibit notable antimicrobial properties. In studies, derivatives similar to the target compound have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a related benzothiazole derivative demonstrated a zone of inhibition of up to 28 mm against Klebsiella pneumoniae .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been evaluated through various assays. In one study, compounds with similar structural features were tested for their ability to reduce inflammation in carrageenan-induced edema models. Results showed that certain derivatives exhibited up to 72% reduction in edema at optimal doses . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators.
Analgesic Activity
Analgesic effects were assessed using acetic acid-induced writhing tests in animal models. Compounds with similar configurations demonstrated significant pain relief comparable to standard analgesics like diclofenac sodium . The structure-activity relationship (SAR) indicates that specific substitutions on the phenyl ring enhance analgesic efficacy.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of the compound have also been investigated against various cancer cell lines. Preliminary results suggest that derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways . For example, one study reported IC50 values less than that of doxorubicin against specific cancer cell lines, indicating promising anticancer potential .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing benzothiazole derivatives revealed that modifications on the triazole ring significantly influenced biological activity. The synthesized compounds were characterized using NMR and IR spectroscopy, confirming their structures. The most active compound exhibited dual anti-inflammatory and antimicrobial properties .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on various triazole derivatives. It was found that electron-donating groups at specific positions on the phenyl ring enhanced both antimicrobial and anti-inflammatory activities. The presence of a methoxy group at position four was particularly beneficial for increasing biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
